molecular formula C13H14N2 B13328274 N-(cyclopropylmethyl)quinolin-5-amine

N-(cyclopropylmethyl)quinolin-5-amine

Cat. No.: B13328274
M. Wt: 198.26 g/mol
InChI Key: OIPQOGGJWRHYTB-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)quinolin-5-amine is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core structure with a cyclopropylmethyl group attached to the nitrogen atom at the 5-position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)quinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)quinolin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives .

Scientific Research Applications

N-(cyclopropylmethyl)quinolin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)quinolin-5-amine involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the fragmentation of bacterial DNA and ultimately bacterial cell death . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic properties compared to other quinoline derivatives .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(cyclopropylmethyl)quinolin-5-amine

InChI

InChI=1S/C13H14N2/c1-4-12-11(3-2-8-14-12)13(5-1)15-9-10-6-7-10/h1-5,8,10,15H,6-7,9H2

InChI Key

OIPQOGGJWRHYTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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